3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position, a methyl group at the 2-position, and a pyridinyl group at the 7-position.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cell proliferation. By inhibiting CDK2, it disrupts the phosphorylation of key components for cell proliferation . This disruption leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It also exerts a significant alteration in cell cycle progression, leading to apoptosis induction within these cells .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with 2-methyl-3-aminopyrazole under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyridinyl ring.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases involved in cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as a building block in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential anticancer properties.
Quinazoline Derivatives: Compounds with a similar core structure and biological activities.
Uniqueness
3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain protein kinases. This makes it a valuable compound in drug discovery and development for targeted cancer therapies.
Properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFRVIJNOGZBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821816 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.